6-Amino-2-fluoro-3-methoxyphenol CAS 1344684-73-6 properties
6-Amino-2-fluoro-3-methoxyphenol CAS 1344684-73-6 properties
Technical Monograph: 6-Amino-2-fluoro-3-methoxyphenol CAS: 1344684-73-6 Primary Application: Pharmacophore Assembly for VAP-1 Inhibitors & Benzoxazole Scaffolds[1]
Part 1: Executive Summary
6-Amino-2-fluoro-3-methoxyphenol is a specialized, high-value intermediate used primarily in the synthesis of Vascular Adhesion Protein-1 (VAP-1) inhibitors.[1] Its structural uniqueness lies in the dense functionalization of the benzene ring—featuring adjacent fluorine, methoxy, hydroxyl, and amino groups.[1]
This specific substitution pattern (an ortho-aminophenol core with flanking fluoro/methoxy groups) makes it a critical "lynchpin" precursor.[1] It is designed to undergo cyclocondensation reactions to form 7-fluoro-6-methoxybenzo[d]oxazole derivatives.[1] These fused heterocyclic systems are potent scaffolds in medicinal chemistry, particularly for treating NASH (Non-Alcoholic Steatohepatitis) , fibrosis, and chronic inflammatory diseases.[1]
Part 2: Chemical Identity & Physicochemical Properties
| Property | Data |
| CAS Number | 1344684-73-6 |
| Chemical Name | 6-Amino-2-fluoro-3-methoxyphenol |
| Synonyms | 2-Amino-6-fluoro-5-methoxyphenol; 3-Methoxy-2-fluoro-6-aminophenol |
| Molecular Formula | C₇H₈FNO₂ |
| Molecular Weight | 157.14 g/mol |
| Exact Mass | 157.0539 |
| Appearance | Brown to off-white solid (Oxidation sensitive) |
| LC-MS Signal | m/z 158.1 [M+H]⁺ |
| SMILES | COc1ccc(N)c(O)c1F |
Structural Insight: The molecule is an aniline and a phenol . The hydroxyl (-OH) and amino (-NH₂) groups are positioned ortho to each other (positions 1 and 6), which is the classic setup for forming oxazole rings. The fluorine atom at position 2 provides metabolic stability (blocking metabolic hydroxylation) and modulates the pKa of the adjacent phenol.[1]
Part 3: Synthetic Utility & Applications
The "Warhead" Assembly: Benzoxazole Formation
The primary utility of CAS 1344684-73-6 is its ability to react with carboxylic acids, aldehydes, or ortho-esters to form benzoxazoles .[1] In drug discovery, the benzoxazole ring is a bioisostere of indole and purine, often serving as the core binding motif in kinase inhibitors and amine oxidases.[1]
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Mechanism: The amino group attacks the electrophilic carbonyl of the coupling partner, followed by dehydration and cyclization involving the phenolic oxygen.
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Result: A 7-fluoro-6-methoxybenzo[d]oxazole core. This specific core is highly sought after because the fluorine atom (originally at C2 of the phenol) ends up at the C7 position of the benzoxazole, a position that is difficult to fluorinate directly on a pre-formed ring.[1]
Case Study: VAP-1 Inhibitors
Recent patent literature (e.g., WO2020069330) identifies this compound as a key intermediate for synthesizing inhibitors of VAP-1 (also known as SSAO).[1] VAP-1 is involved in leukocyte trafficking; inhibiting it prevents immune cells from infiltrating inflamed tissues (e.g., in the liver during NASH).[1]
Reaction Scheme (Graphviz):
[5]
Part 4: Synthesis & Manufacturing Protocols
The synthesis of CAS 1344684-73-6 is challenging due to the need to position three different substituents (F, OMe, NH₂) precisely around the ring.[1] The most robust industrial route involves a hydrogenation-debenzylation cascade .[1]
Protocol: Hydrogenation of Nitro-Benzyl Precursor
Source: Adapted from WO2020069330A2.[1][2]
Reagents:
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Starting Material: 2-(benzyloxy)-3-fluoro-4-methoxy-1-nitrobenzene (8.0 g)[1][2]
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Atmosphere: Hydrogen gas (H₂)[1]
Step-by-Step Methodology:
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Preparation: Charge a reaction vessel with the nitro-benzyl precursor dissolved in ethanol.
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Catalyst Addition: Carefully add 10% Pd/C under an inert nitrogen stream (risk of ignition).[1]
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Hydrogenation: Evacuate the vessel and backfill with Hydrogen (H₂).[1] Maintain a hydrogen atmosphere (balloon or slight positive pressure) at 18–25°C.
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Reaction Monitoring: Stir for 15 hours. Monitor via LC-MS.
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Workup: Filter the mixture through a Celite pad to remove the Pd/C catalyst. Wash the pad with ethanol.[1]
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Isolation: Concentrate the filtrate under reduced pressure.
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Yield: The product is typically obtained as a brown solid (approx. 93% yield) without further purification.[1]
Part 5: Handling, Stability & Safety
Critical Warning: Aminophenols are highly susceptible to oxidation.[1] Upon exposure to air, they oxidize to form quinone imines , turning the solid from off-white to dark brown/black.[1]
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Storage:
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Temperature: Store at -20°C for long-term stability.
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Atmosphere: Must be stored under Argon or Nitrogen.[1]
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Container: Amber glass vials (light sensitive).
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Handling:
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Safety (GHS Classification):
References
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World Intellectual Property Organization (WIPO). (2020).[1] Patent WO2020069330A2: Inhibitors of VAP-1. Assignee: Eli Lilly and Company / Takeda. Available at: [1]
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Citation for: Synthesis protocol, physical appearance, and application in benzoxazole formation.[1]
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Citation for: CAS verification and hazard classification.[1]
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- Citation for: Commercial availability and catalog specific
